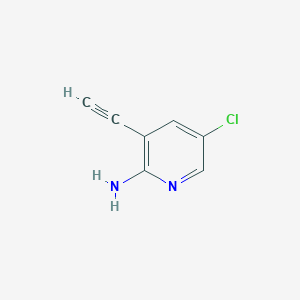

5-Chloro-3-ethynylpyridin-2-amine

Descripción general

Descripción

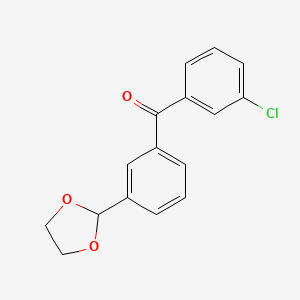

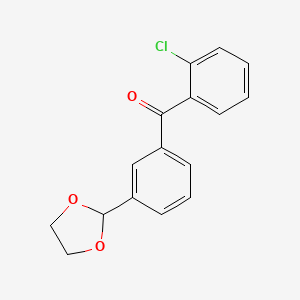

5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the CAS Number: 866318-88-9. It has a molecular weight of 152.58 and its IUPAC name is 5-chloro-3-ethynyl-2-pyridinamine .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-ethynylpyridin-2-amine is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h1,3-4H, (H2,9,10) .Physical And Chemical Properties Analysis

5-Chloro-3-ethynylpyridin-2-amine is a solid substance with a melting point of 118 - 119 degrees Celsius .Aplicaciones Científicas De Investigación

Catalytic Amination Processes

5-Chloro-3-ethynylpyridin-2-amine is involved in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its use in the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding products like 5-amino-2-chloropyridine with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Pyridylacetylenic Amines

Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, a process relevant to the synthesis and study of similar compounds like 5-Chloro-3-ethynylpyridin-2-amine (A. Ikramov et al., 2021).

Applications in Medicinal Chemistry

Schmid, Schühle, and Austel (2006) reported on the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from a related compound. This synthesis is significant for medicinal chemistry, suggesting potential applications in the development of small molecules for biological targets (S. Schmid, D. Schühle, & V. Austel, 2006).

Gold(III) Catalyzed Synthesis

Fukuda and Utimoto (1987) described the synthesis of 2,3,4,5-tetrahydropyridines from 5-alkynylamines, including 5-Chloro-3-ethynylpyridin-2-amine, under the catalytic action of gold(III) salts. This method has implications for synthesizing complex organic compounds (Y. Fukuda & K. Utimoto, 1987).

Formation of Pyridyne Intermediates

Pieterse and Hertog (2010) discussed rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate. This research provides insights into the reaction mechanisms and intermediate states of compounds like 5-Chloro-3-ethynylpyridin-2-amine (M. Pieterse & H. J. Hertog, 2010).

Synthesis of Polyamides

Kimura, Konno, and Takahashi (1992) utilized a compound similar to 5-Chloro-3-ethynylpyridin-2-amine in the synthesis of polyamides by direct polycondensation. This research expands the potential applications of 5-Chloro-3-ethynylpyridin-2-amine in polymer chemistry (H. Kimura, H. Konno, & N. Takahashi, 1992).

Safety And Hazards

The safety information for 5-Chloro-3-ethynylpyridin-2-amine indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Relevant Papers The search results did not provide any specific peer-reviewed papers related to 5-Chloro-3-ethynylpyridin-2-amine .

Propiedades

IUPAC Name |

5-chloro-3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENWHNACWVDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649772 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-ethynylpyridin-2-amine | |

CAS RN |

866318-88-9 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.